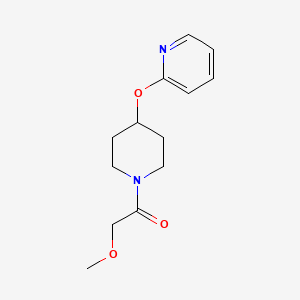
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one, also known as ESI-09, is a small molecule inhibitor that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC), which plays a critical role in regulating sodium and fluid balance in the body.
Wirkmechanismus
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one works by selectively inhibiting the activity of ENaC, which is a transmembrane protein that regulates sodium and fluid balance in epithelial tissues. ENaC is composed of three subunits, alpha, beta, and gamma, and 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one binds to the gamma subunit, preventing the channel from opening and allowing sodium to pass through. By inhibiting ENaC, 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one reduces sodium reabsorption in the kidneys and lungs, which can have therapeutic benefits in diseases such as CF and hypertension.
Biochemical and Physiological Effects:
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type being studied. In CF cells, 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one restores ENaC function and reduces mucus accumulation, which can improve lung function. In animal models of hypertension, 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one lowers blood pressure by reducing sodium reabsorption in the kidneys. 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has also been shown to have anti-inflammatory effects in various cell types, which could have potential therapeutic applications in other diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has several advantages for use in lab experiments, including its high potency and selectivity for ENaC, which allows for precise control over the inhibition of the channel. 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, there are also limitations to the use of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one in lab experiments, including its potential toxicity and off-target effects. Researchers must carefully consider the dose and duration of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one treatment to minimize any potential adverse effects.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one and its potential therapeutic applications. One area of focus is the development of more potent and selective ENaC inhibitors, which could have even greater therapeutic benefits in diseases such as CF and hypertension. Another area of research is the identification of biomarkers that could predict patient response to ENaC inhibitors, which could help to personalize treatment and improve outcomes. Finally, there is also interest in exploring the anti-inflammatory effects of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one in other diseases beyond CF and hypertension, such as asthma and COPD.
Synthesemethoden
The synthesis of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 3-(1,3-Benzoxazol-2-yl)-6-methylchromen-2-one, which is then reacted with diethylamine to form 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one. The overall yield of this synthesis method is around 25%, and the purity of the final product can be achieved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cystic fibrosis (CF) and hypertension. In CF, the abnormal function of ENaC leads to the accumulation of mucus in the lungs, which can result in chronic infections and respiratory failure. 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has been shown to restore ENaC function in CF cells, which could potentially alleviate the symptoms of the disease. In hypertension, the overactivation of ENaC leads to increased sodium reabsorption and fluid retention, which can contribute to high blood pressure. 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has been shown to reduce sodium reabsorption and lower blood pressure in animal models of hypertension.
Eigenschaften
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-4-23(5-2)17-12-19-14(10-13(17)3)11-15(21(24)26-19)20-22-16-8-6-7-9-18(16)25-20/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQNORRYAWXDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1C)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145864056 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)

![Methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2545782.png)


![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)


![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)


![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)